Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
Description
Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is a boron-containing compound featuring an azetidine (4-membered nitrogen heterocycle) linked via a ketone bridge to a fluorinated phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronic ester moiety renders the compound valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis.
Properties
Molecular Formula |
C16H21BFNO3 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-10-11(6-7-13(12)18)14(20)19-8-5-9-19/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
IRIMXVMJWXMBMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCC3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoro-Substituted Phenyl Ring: This step involves the coupling of the azetidine ring with a fluoro-substituted phenyl derivative using palladium-catalyzed cross-coupling reactions.
Incorporation of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluoro-substituted phenyl ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The dioxaborolane moiety plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key Comparison Points
Heterocycle Effects (Azetidine vs. Piperidine)
The target compound’s azetidine ring introduces greater steric constraint compared to the piperidine analog (SI-12). Azetidine’s smaller ring size increases ring strain but enhances rigidity, which can improve binding specificity in biological targets. In contrast, piperidine’s flexibility may reduce steric hindrance in cross-coupling reactions, as evidenced by SI-12’s use in carbonylation protocols .
Boronic Ester Substituents and Stability
The 4,4,5,5-tetramethyl-dioxaborolan group in the target compound offers superior hydrolytic stability compared to 5,5-dimethyl-dioxaborinan analogs (e.g., ). The additional methyl groups in the dioxaborolan ring reduce susceptibility to hydrolysis, critical for maintaining integrity in aqueous biological environments .
Substituent Position and Reactivity
In contrast, SI-12’s boron group at phenyl C-4 may alter regioselectivity in cross-coupling reactions due to steric differences .
Reactivity in Suzuki-Miyaura Coupling
The tetramethyl-dioxaborolan group ensures compatibility with diverse aryl halides, enabling efficient biaryl bond formation. In contrast, ’s dioxaborinan analog was discontinued, possibly due to lower stability under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
